molecular formula C12H15ClN2O2S B1403730 1-(4-Ethynylphenyl)sulfonylpiperazine hydrochloride CAS No. 1439818-89-9

1-(4-Ethynylphenyl)sulfonylpiperazine hydrochloride

Cat. No. B1403730
M. Wt: 286.78 g/mol
InChI Key: AFOATJMBRHOOPU-UHFFFAOYSA-N
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Description

1-(4-Ethynylphenyl)sulfonylpiperazine hydrochloride (EPPZ-HCl) is an organic compound that is widely used in scientific research and laboratory experiments. It is a derivative of sulfonylpiperazine and is used in the synthesis of various organic molecules. It has a variety of applications, including the synthesis of pharmaceuticals, agrichemicals, and other organic compounds. It is also used as a catalyst in organic reactions. EPPZ-HCl is a highly versatile compound that can be used in a variety of different experiments and research projects.

Scientific Research Applications

Antioxidant and Anticancer Potential

Research on chrysin-based sulfonylpiperazines, including compounds related to 1-(4-Ethynylphenyl)sulfonylpiperazine, has shown significant antioxidant and anticancer efficacies. These compounds, especially those with certain functional groups, have demonstrated promising results against various cancer cell lines, indicating their potential in cancer therapy (Patel et al., 2019).

Novel Receptor Antagonists

Studies on benzhydrylpiperazine derivatives, which are structurally related to 1-(4-Ethynylphenyl)sulfonylpiperazine, have been conducted to explore their potential as novel receptor antagonists. This research provides insights into the design of selective inverse agonists with improved bioavailability and therapeutic efficacy (Gao et al., 2011).

Antiproliferative Effects

Compounds structurally similar to 1-(4-Ethynylphenyl)sulfonylpiperazine have been evaluated for their antiproliferative effects against human cancer cell lines. This research contributes to understanding the structure-activity relationships and potential applications of these compounds in cancer treatment (Benfodda et al., 2017).

Molecular Docking Studies

Studies involving molecular docking of dihydropyridine analogs, similar to 1-(4-Ethynylphenyl)sulfonylpiperazine, have indicated their potential as antioxidants and chelating agents. This research suggests their utility in treating diseases associated with oxidative stress (Sudhana & Adi, 2019).

Antibacterial Activities

Research on pyrazole derivatives, which share structural features with 1-(4-Ethynylphenyl)sulfonylpiperazine, has shown notable antibacterial activities against various bacterial strains. These findings highlight the potential of these compounds in developing new antibacterial agents (Bildirici et al., 2007).

properties

IUPAC Name

1-(4-ethynylphenyl)sulfonylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S.ClH/c1-2-11-3-5-12(6-4-11)17(15,16)14-9-7-13-8-10-14;/h1,3-6,13H,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOATJMBRHOOPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethynylphenyl)sulfonylpiperazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.